molecular formula C10H16N2O B13544275 2-(2-Methoxypyridin-3-yl)-2-methylpropan-1-amine

2-(2-Methoxypyridin-3-yl)-2-methylpropan-1-amine

Cat. No.: B13544275
M. Wt: 180.25 g/mol
InChI Key: UOEJOCQODMKDSA-UHFFFAOYSA-N
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Description

2-(2-Methoxypyridin-3-yl)-2-methylpropan-1-amine is an organic compound that features a pyridine ring substituted with a methoxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyridin-3-yl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the halogen-metal exchange reaction followed by borylation. Another approach involves palladium-catalyzed cross-coupling reactions, which are known for their mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. These methods are preferred for their ability to produce high yields of the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypyridin-3-yl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy group or the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Methoxypyridin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or modulate receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxypyridin-3-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a methoxy group and an amine group on the pyridine ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-(2-methoxypyridin-3-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H16N2O/c1-10(2,7-11)8-5-4-6-12-9(8)13-3/h4-6H,7,11H2,1-3H3

InChI Key

UOEJOCQODMKDSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=C(N=CC=C1)OC

Origin of Product

United States

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